
3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate is a fluorinated organic compound characterized by its high fluorine content and unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate typically involves the reaction of cyclohexyl methacrylate with hexafluoroisopropanol under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Generation of various substituted cyclohexyl methacrylate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex fluorinated molecules. Its high fluorine content makes it valuable in the development of new materials with enhanced chemical resistance and thermal stability.
Biology: In biological research, 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate is used in the study of cell membranes and membrane proteins. Its fluorinated structure allows for the incorporation into lipid bilayers, aiding in the investigation of membrane dynamics.
Medicine: This compound has potential applications in the pharmaceutical industry, particularly in the design of fluorinated drugs. Its ability to enhance the metabolic stability of drug molecules makes it a valuable component in drug development.
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and coatings. Its resistance to harsh chemical environments and high temperatures makes it suitable for use in various industrial applications.
Wirkmechanismus
The mechanism by which 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to specific receptors and enzymes, leading to its unique biological and chemical properties.
Vergleich Mit ähnlichen Verbindungen
3,5-Bis(trifluoromethyl)phenyl methacrylate
2,2,2-Trifluoroethyl methacrylate
Perfluorooctyl methacrylate
Uniqueness: 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl methacrylate stands out due to its high fluorine content and the presence of hydroxyl groups, which contribute to its unique reactivity and stability compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in the field of chemistry and beyond.
Eigenschaften
Molekularformel |
C16H16F12O4 |
|---|---|
Molekulargewicht |
500.28 g/mol |
IUPAC-Name |
[3,5-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H16F12O4/c1-6(2)10(29)32-9-4-7(11(30,13(17,18)19)14(20,21)22)3-8(5-9)12(31,15(23,24)25)16(26,27)28/h7-9,30-31H,1,3-5H2,2H3 |
InChI-Schlüssel |
ICURIFUTRQEJPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1CC(CC(C1)C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |
Verwandte CAS-Nummern |
867260-57-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15363644.png)
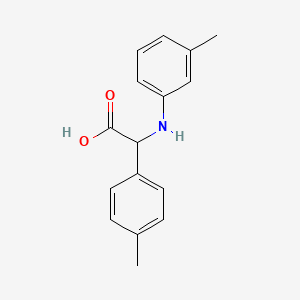
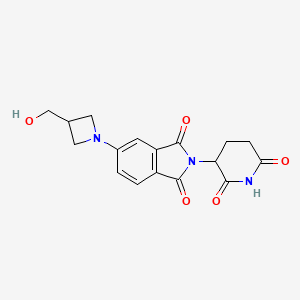
![1-(Boc-(methyl)amino)-2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethane](/img/structure/B15363652.png)
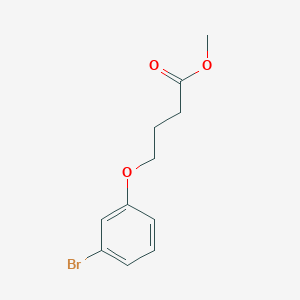
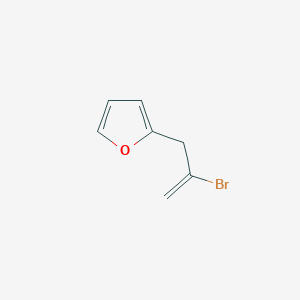
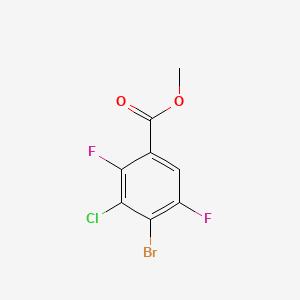
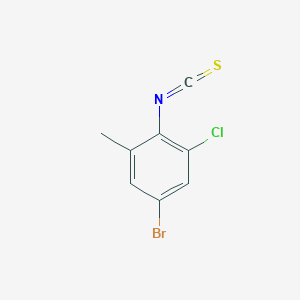
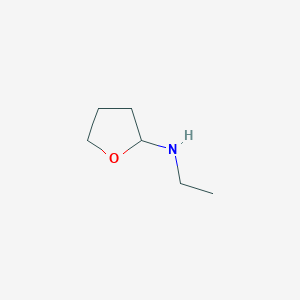
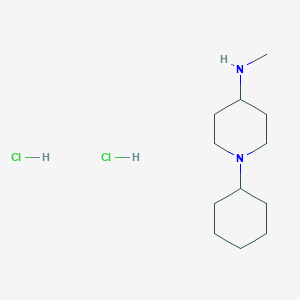
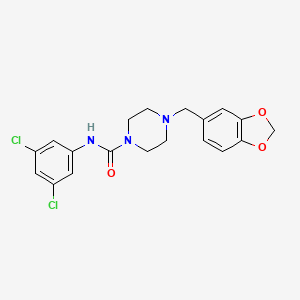
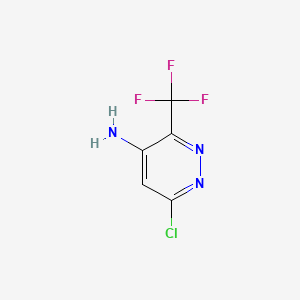
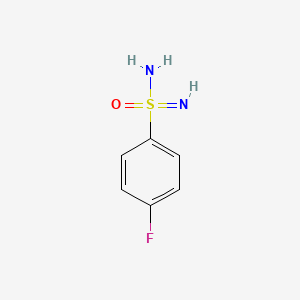
![3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B15363715.png)
